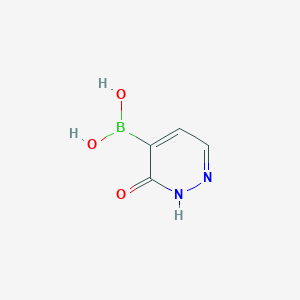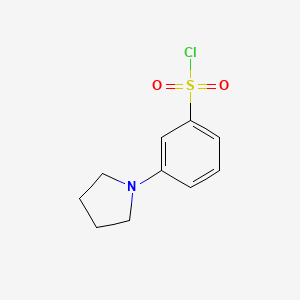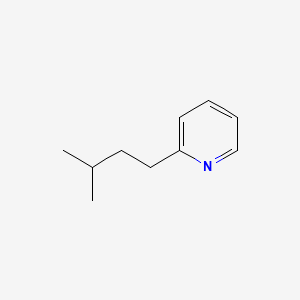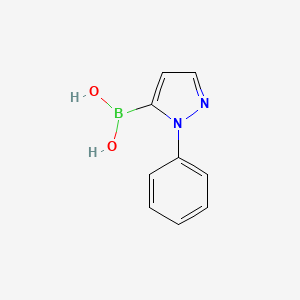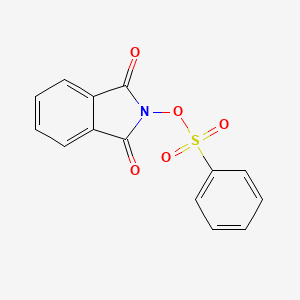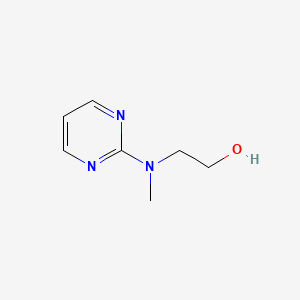
Tridecylsilane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tridecylsilane is an organosilicon compound characterized by the presence of three decyl groups attached to a silicon atom. This compound is part of the broader class of silanes, which are silicon analogs of alkanes. This compound is known for its unique properties and applications in various fields, including organic synthesis and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tris(decylsilane) typically involves the reaction of decylsilane with a silicon halide, such as silicon tetrachloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silicon halide. A common method involves the use of a Grignard reagent, where decylmagnesium bromide reacts with silicon tetrachloride to form tris(decylsilane) and magnesium bromide chloride as a byproduct.
Industrial Production Methods
Industrial production of tris(decylsilane) follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions, such as temperature and pressure, to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as distillation and recrystallization, are common in industrial settings.
化学反应分析
Types of Reactions
Tridecylsilane undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form silanols and siloxanes.
Reduction: It can act as a reducing agent in organic synthesis, particularly in radical-mediated reactions.
Substitution: this compound can participate in substitution reactions, where one or more decyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: this compound is often used in the presence of radical initiators, such as azobisisobutyronitrile (AIBN), under mild conditions.
Substitution: Reagents such as halogens and organometallic compounds are used for substitution reactions.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Reduced organic compounds and silane byproducts.
Substitution: Functionalized silanes with various organic groups.
科学研究应用
Tridecylsilane has a wide range of applications in scientific research:
Chemistry: It is used as a reducing agent in radical-mediated reactions and as a precursor for the synthesis of other organosilicon compounds.
Biology: this compound derivatives are explored for their potential use in drug delivery systems due to their biocompatibility and ability to modify surface properties.
Medicine: Research is ongoing to investigate the use of tris(decylsilane) in the development of novel therapeutic agents and diagnostic tools.
Industry: It is used in the production of advanced materials, such as coatings and adhesives, due to its unique chemical properties.
作用机制
The mechanism of action of tris(decylsilane) involves its ability to donate hydrogen atoms in radical-mediated reactions. This property makes it an effective reducing agent. The silicon atom in tris(decylsilane) can form stable radicals, which participate in various chemical transformations. The molecular targets and pathways involved depend on the specific reaction and application.
相似化合物的比较
Similar Compounds
Tris(trimethylsilyl)silane: Known for its use as a radical reducing agent.
Triphenylsilane: Used in hydrosilylation reactions.
Triethylsilane: Commonly used in organic synthesis as a reducing agent.
Uniqueness
Tridecylsilane is unique due to its long decyl chains, which impart distinct physical and chemical properties compared to other silanes. These properties include increased hydrophobicity and the ability to form stable emulsions, making it valuable in specific industrial applications.
属性
分子式 |
C30H64Si |
|---|---|
分子量 |
452.9 g/mol |
IUPAC 名称 |
tris-decylsilane |
InChI |
InChI=1S/C30H64Si/c1-4-7-10-13-16-19-22-25-28-31(29-26-23-20-17-14-11-8-5-2)30-27-24-21-18-15-12-9-6-3/h31H,4-30H2,1-3H3 |
InChI 键 |
UBOKAQVLIKXDOL-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCC[SiH](CCCCCCCCCC)CCCCCCCCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


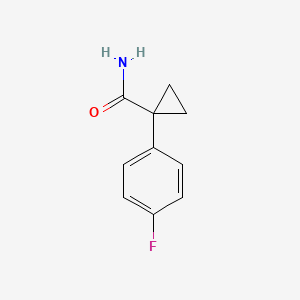
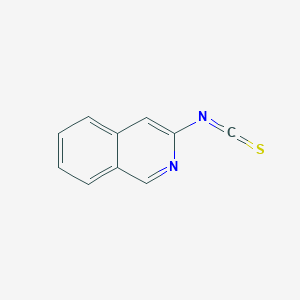
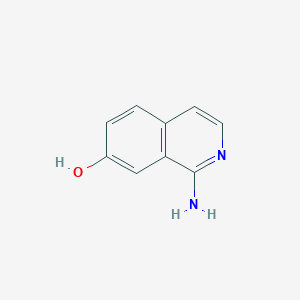
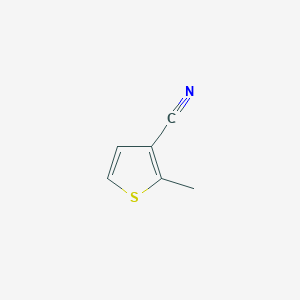
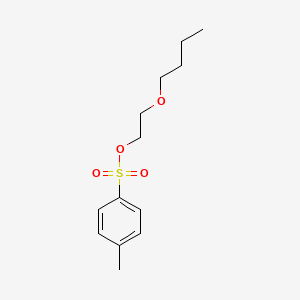
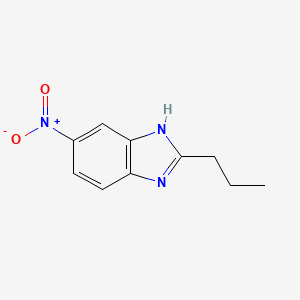
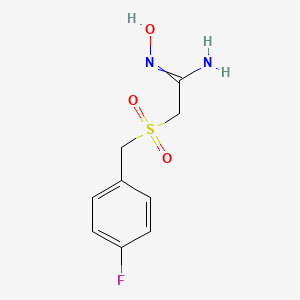
![2-(Hydroxymethyl)pyrazolo[1,5-A]pyrimidine-6-carboxylic acid](/img/structure/B8783688.png)
